molecular formula C16H15F3N2O3S B2754757 N-[(thiophen-2-yl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide CAS No. 1351611-79-4

N-[(thiophen-2-yl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide

Cat. No.: B2754757
CAS No.: 1351611-79-4
M. Wt: 372.36
InChI Key: MLKNGGKUPDWZHS-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a complex organic compound featuring a thiophene ring, a trifluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c17-16(18,19)15(24,11-5-2-1-3-6-11)10-21-14(23)13(22)20-9-12-7-4-8-25-12/h1-8,24H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKNGGKUPDWZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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